N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine
Description
N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine is a substituted 1,3-propanediamine derivative featuring a furylmethyl group at the N1 position and a methyl group at the N3 position. For example, N-alkyl-1,3-propanediamines are often prepared by reacting 1,3-propanediamine with alkyl halides or carbonyl compounds followed by reduction (e.g., NaBH₄ or LiAlH₄) . The furylmethyl substituent likely introduces aromaticity and π-π interaction capabilities, distinguishing it from simpler aliphatic analogs.
Structure
3D Structure
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-methylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-10-5-3-6-11-8-9-4-2-7-12-9/h2,4,7,10-11H,3,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYXINJULRVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine typically involves the reaction of 2-furylmethylamine with N-methyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the compound. The use of high-purity starting materials and optimized reaction conditions are crucial to achieving high-quality products .
Chemical Reactions Analysis
Types of Reactions
N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl oxides, while reduction can produce furylmethyl amines .
Scientific Research Applications
N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Aromatic vs.
- Solubility : Hydrochloride salts (e.g., bromopyridinyl derivative ) improve water solubility, whereas hydrophobic groups (e.g., dodecyl ) favor lipid membrane interactions.
- Bioactivity : Cytotoxicity studies on aliphatic diamines (e.g., N,N-dimethyl-1,3-propanediamine) suggest that methylation reduces toxicity compared to bulkier substituents .
Comparison with Target Compound :
- Drug Design : The furylmethyl group may improve binding to aromatic residues in proteins, similar to bromopyridinyl derivatives used in pharmaceutical intermediates .
Biological Activity
N1-(2-Furylmethyl)-N3-methyl-1,3-propanediamine is a bioactive small molecule with significant potential in various biological applications. This compound, identified by its CAS number 892582-14-8, has garnered interest due to its unique structure and associated biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
CAS Number: 892582-14-8
The compound belongs to a class of small bioactive molecules and exhibits properties that may influence various biological pathways.
Pharmacological Effects
Research indicates that this compound demonstrates several pharmacological effects:
- Antitumor Activity: Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It appears to alter gene expression in tumor cells, potentially affecting oncogenes and tumor suppressor genes .
- Anti-inflammatory Properties: There is evidence that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
- Neuroprotective Effects: Some studies have hinted at neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to involve:
- Inhibition of Vascular Endothelial Growth Factor (VEGF): The compound may inhibit VEGF production under hypoxic conditions, thereby suppressing angiogenesis associated with tumors .
- Regulation of Gene Expression: Changes in gene expression related to cell cycle regulation and apoptosis have been observed in vitro.
Toxicological Profile
The compound has been assessed for its toxicity and safety profile. Studies report moderate acute toxicity with LD50 values ranging from 410 to 1600 mg/kg in rodent models . No significant genotoxicity or carcinogenicity alerts have been noted based on its molecular structure .
Case Study 1: Antitumor Efficacy
A study conducted on the effects of this compound on solid tumor cells demonstrated promising results. The compound was found to significantly reduce cell viability in vitro at concentrations as low as 10 µM after 48 hours of exposure. Further investigations revealed that the mechanism involved the downregulation of key oncogenes associated with cell proliferation.
Case Study 2: Inflammatory Response Modulation
In an experimental model of inflammation, administration of this compound resulted in a reduction of pro-inflammatory cytokines. The study indicated a decrease in TNF-alpha and IL-6 levels following treatment, suggesting a potential role in managing inflammatory diseases.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| CAS Number | 892582-14-8 |
| Antitumor Activity | Yes (inhibition of tumor cell proliferation) |
| Anti-inflammatory Properties | Yes (modulation of cytokines) |
| Neuroprotective Effects | Potentially present |
| Toxicity | Moderate (LD50: 410 - 1600 mg/kg) |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
